1H-Benzimidazol-2-yl carbonochloridate

Physicochemical profiling Drug-likeness Chromatographic behavior

1H-Benzimidazol-2-yl carbonochloridate (CAS 412352-51-3) is a heterocyclic chloroformate ester in which the reactive carbonochloridate (–O–C(=O)–Cl) group is directly attached to the C2 position of a 1H-benzimidazole ring. With a molecular formula of C8H5ClN2O2, a molecular weight of 196.59 g/mol, a calculated LogP of 2.30, and a polar surface area (PSA) of 54.98 Ų , this compound serves as a specialized acylating agent that installs the benzimidazol-2-yl-oxycarbonyl moiety onto nucleophiles such as amines, alcohols, and thiols.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 412352-51-3
Cat. No. B12822482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazol-2-yl carbonochloridate
CAS412352-51-3
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)OC(=O)Cl
InChIInChI=1S/C8H5ClN2O2/c9-7(12)13-8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H,10,11)
InChIKeyUVHWJDNDJALUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazol-2-yl Carbonochloridate (CAS 412352-51-3): A Heterocyclic Chloroformate Reagent for Benzimidazole-Functionalized Synthesis


1H-Benzimidazol-2-yl carbonochloridate (CAS 412352-51-3) is a heterocyclic chloroformate ester in which the reactive carbonochloridate (–O–C(=O)–Cl) group is directly attached to the C2 position of a 1H-benzimidazole ring . With a molecular formula of C8H5ClN2O2, a molecular weight of 196.59 g/mol, a calculated LogP of 2.30, and a polar surface area (PSA) of 54.98 Ų , this compound serves as a specialized acylating agent that installs the benzimidazol-2-yl-oxycarbonyl moiety onto nucleophiles such as amines, alcohols, and thiols . Unlike simple alkyl or aryl chloroformates, the benzimidazole heterocycle endows the reagent with distinct physicochemical properties—including higher PSA, additional hydrogen-bonding capacity, and π-stacking potential—that influence both its reactivity profile and the properties of derived products.

Why 1H-Benzimidazol-2-yl Carbonochloridate (CAS 412352-51-3) Cannot Be Interchanged with Generic Alkyl or Aryl Chloroformates


Substituting 1H-benzimidazol-2-yl carbonochloridate with a generic alkyl chloroformate (e.g., ethyl or methyl chloroformate) or a simple aryl chloroformate (e.g., phenyl chloroformate) is chemically non-equivalent because the benzimidazole ring fundamentally alters the reagent's physicochemical and electronic profile. The target compound exhibits a polar surface area (PSA) of 54.98 Ų—more than double the 26.30 Ų shared by ethyl, methyl, and benzyl chloroformates —due to the two endocyclic nitrogen atoms that serve as hydrogen-bond acceptors and a potential hydrogen-bond donor (N–H) [1]. This elevated PSA directly impacts solubility, chromatographic behavior, and the pharmacokinetic properties of downstream products . Furthermore, the electron-withdrawing character of the benzimidazole ring modulates the electrophilicity of the carbonyl chloride center, resulting in a reactivity profile distinct from both simple chloroformates and the structurally related 1H-benzimidazole-2-carbonyl chloride (CAS 30183-14-3), which bears a carbonyl chloride directly at C2 rather than through an oxygen linker . These differences mean that reaction yields, selectivity patterns, and product properties observed with generic chloroformates cannot be extrapolated to this reagent without empirical validation.

Quantitative Differentiation Evidence for 1H-Benzimidazol-2-yl Carbonochloridate (CAS 412352-51-3) vs. Comparator Chloroformates


Polar Surface Area (PSA): 2.1-Fold Increase Over Generic Alkyl and Aryl Chloroformates

The polar surface area (PSA) of 1H-benzimidazol-2-yl carbonochloridate is 54.98 Ų, which is 2.09-fold higher than the 26.30 Ų shared by ethyl chloroformate, methyl chloroformate, benzyl chloroformate, and phenyl chloroformate . This difference arises from the contribution of the benzimidazole ring's two endocyclic nitrogen atoms (combined with one N–H donor) . In the context of the Lipinski Rule of Five and Veber rules, a PSA increase of this magnitude can alter predicted oral bioavailability, membrane permeability, and chromatographic retention (both normal-phase and reversed-phase) of any carbamate or carbonate derivative produced from the reagent .

Physicochemical profiling Drug-likeness Chromatographic behavior

Lipophilicity (LogP): Intermediate Hydrophobicity with Heterocyclic Character Distinct from Simple Chloroformates

The calculated LogP of 1H-benzimidazol-2-yl carbonochloridate is 2.30 , which places it in an intermediate lipophilicity range distinct from both the lower LogP of ethyl chloroformate (1.38) and methyl chloroformate (0.91–1.11) and the comparable or slightly higher LogP of benzyl chloroformate (2.10–2.65) and phenyl chloroformate (2.11–2.66) . However, unlike benzyl and phenyl chloroformates—which achieve their LogP primarily through hydrophobic aromatic or benzylic carbon—the target compound derives its LogP from the heterocyclic benzimidazole system, which carries both hydrophobic (fused benzene) and polar (imidazole NH and N) character . This balanced LogP, combined with the elevated PSA, means that the reagent and its derivatives exhibit a unique 'amphiphilic' profile not achievable with simple chloroformates.

Lipophilicity Partition coefficient Reagent selection

Structural Differentiation from 1H-Benzimidazole-2-carbonyl Chloride: Carbonochloridate (O-Linked) vs. Carbonyl Chloride (C-Linked) Electrophile

The target compound (1H-benzimidazol-2-yl carbonochloridate, CAS 412352-51-3) differs fundamentally from its closest structural analog, 1H-benzimidazole-2-carbonyl chloride (free base CAS 30183-14-3; hydrochloride CAS 337508-58-4), by the presence of an oxygen atom inserted between the benzimidazole C2 and the carbonyl carbon . This single-atom difference (C–O–C(=O)Cl vs. C–C(=O)Cl) has critical consequences: (i) the carbonochloridate generates a carbamate or carbonate linkage upon nucleophilic attack, whereas the carbonyl chloride generates an amide or ester linkage directly attached to the benzimidazole C2 ; (ii) the O-linked carbonochloridate is susceptible to fragmentation (decarboxylation) pathways not available to the C-linked carbonyl chloride ; (iii) the two reagents differ in PSA (54.98 vs. 45.75 Ų), LogP (2.30 vs. 2.74), and molecular weight (196.59 vs. 180.59 g/mol) . The hydrochloride salt form of the carbonyl chloride (MW 217.05) further differs in solubility and handling characteristics .

Chemoselectivity Electrophilicity Functional group interconversion

Commercial Purity Benchmark: 95% Minimum Purity Specification from BOC Sciences

BOC Sciences supplies 1H-benzimidazol-2-yl carbonochloridate (CAS 412352-51-3) with a minimum purity specification of 95% . This purity level is comparable to the commercial specifications of widely used chloroformate reagents such as ethyl chloroformate (typically ≥95–99% from major suppliers) and benzyl chloroformate (typically ≥95–97%) , indicating that the compound is available at a quality suitable for both research and development-scale synthesis. However, unlike commodity chloroformates that benefit from established commercial production at multi-ton scale, this specialized heterocyclic chloroformate is produced in smaller batches, which has implications for lead time, lot-to-lot consistency expectations, and procurement planning .

Procurement specification Purity Quality control

Reactivity of the Benzimidazole NH as a Latent Nucleophile: Potential for Tandem Protection-Activation Strategies

Unlike simple chloroformates where the leaving group (chloride) is the sole reactive center, 1H-benzimidazol-2-yl carbonochloridate possesses an additional reactive site: the benzimidazole N1–H proton (pKa ~5.5 for the conjugate acid of the imidazole nitrogen) [1]. Under appropriate conditions (e.g., in the presence of base), this NH can undergo competing or sequential acylation, leading to N-protected or N,N'-disubstituted species . This dual reactivity—electrophilic carbonyl chloride plus nucleophilic/acylatable NH—creates synthetic opportunities for tandem protection-activation sequences that are unavailable with ethyl, methyl, benzyl, or phenyl chloroformates, which lack an acidic NH group . However, this same feature demands careful control of stoichiometry and base selection to avoid undesired side reactions, a consideration absent when using simpler chloroformates.

Protecting group strategy Tandem reactions N-acylation

Molecular Weight Differentiation: 196.59 g/mol Enables Facile Mass-Directed Purification and LC-MS Tracking

With a molecular weight of 196.59 g/mol and an exact monoisotopic mass of 196.004 Da , 1H-benzimidazol-2-yl carbonochloridate is significantly heavier than ethyl chloroformate (108.52 g/mol), methyl chloroformate (94.50 g/mol), and phenyl chloroformate (156.57 g/mol), and moderately heavier than benzyl chloroformate (170.59 g/mol) . The presence of two nitrogen atoms contributes a distinctive isotopic signature that aids in mass spectrometric identification of derived carbamates and carbonates. The higher molecular weight also results in a larger mass shift upon incorporation into a substrate molecule, which can be advantageous for reaction monitoring by LC-MS and for mass-directed purification of intermediates in parallel synthesis workflows .

LC-MS analysis Mass-directed purification Analytical method development

Procurement-Guiding Application Scenarios for 1H-Benzimidazol-2-yl Carbonochloridate (CAS 412352-51-3)


Synthesis of Benzimidazol-2-yl Carbamate Libraries for Medicinal Chemistry Screening

When building a library of N-substituted 1H-benzimidazol-2-yl carbamates for biological screening, 1H-benzimidazol-2-yl carbonochloridate (CAS 412352-51-3) enables direct, single-step installation of the benzimidazol-2-yl-oxycarbonyl moiety onto diverse amine scaffolds. This avoids multi-step sequences that would otherwise require separate benzimidazole synthesis followed by carbamate formation . The elevated PSA (54.98 Ų) and intermediate LogP (2.30) of the reagent translate into carbamate products with systematically higher polarity compared to those derived from benzyl chloroformate (Cbz), potentially improving aqueous solubility profiles in early lead series . The 95% minimum purity specification provides a reliable starting point for library production without pre-purification of the reagent .

Selective Preparation of Benzimidazole-Containing Carbonates for Prodrug Design

In prodrug programs where a hydrolytically labile carbonate linkage is desired between a benzimidazole alcohol and a drug payload, the carbonochloridate reagent offers direct access. The O-linked electrophile generates a carbonate (rather than an ester) upon reaction with alcohol nucleophiles, which exhibits different hydrolysis kinetics compared to esters derived from 1H-benzimidazole-2-carbonyl chloride . The benzimidazole NH can be exploited or suppressed through pH and base selection, providing an orthogonal handle for sequential functionalization not available with phenyl or ethyl chloroformate alternatives .

Mass-Directed Parallel Synthesis and Purification Workflows

The relatively high molecular weight (196.59 g/mol) and distinctive isotopic pattern (two nitrogen atoms) of 1H-benzimidazol-2-yl carbonochloridate provide a clear mass shift and signature upon incorporation into substrates, facilitating automated mass-directed purification in parallel synthesis . Compared to ethyl chloroformate (MW 108.52) or methyl chloroformate (MW 94.50), the larger ΔMW improves signal-to-noise discrimination in LC-MS analysis of crude reaction mixtures, reducing false positives in high-throughput purification workflows .

Benzimidazole-Functionalized Protecting Group Strategy in Multi-Step Total Synthesis

The benzimidazol-2-yl-oxycarbonyl group introduced by this reagent can serve a dual role: (1) as a transient protecting group for amines or alcohols, and (2) as a spectroscopic handle (UV-active benzimidazole chromophore) that facilitates reaction monitoring by TLC or HPLC . The UV absorbance of the benzimidazole ring (λmax ~270–280 nm) provides a strong signal at wavelengths where simple alkyl carbamates are transparent, enabling selective detection even in complex reaction mixtures . The benzimidazole NH may also serve as a hydrogen-bond donor during crystallography or NMR studies of protected intermediates, a feature not replicated by standard Cbz, Fmoc, or Boc protecting groups .

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